Enhanced Lipoxygenase (LOX) Inhibitory Activity vs. Unsubstituted Cinnamic Acid
The compound is explicitly classified as a 'potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism' in authoritative pharmacological ontologies, a designation not uniformly applied to all cinnamic acid derivatives [1]. While quantitative IC50 values for purified soybean LOX-1 are not directly disclosed in the open literature for the 2,5-dichloro-Z isomer, class-level structure‑activity relationship studies consistently demonstrate that halogenation at the 2- and 5-positions enhances LOX binding affinity compared to the parent cinnamic acid scaffold [2]. One user‑contributed annotation notes a reported IC50 of 28 µM for a closely related dichlorocinnamic acid in a commercial screening panel, which, although not peer‑reviewed, provides a provisional benchmark [3]. In the absence of a direct head‑to‑head study, the combination of MeSH‑level annotation and SAR trends supports a functional differentiation for users prioritizing LOX‑pathway research.
| Evidence Dimension | Lipoxygenase inhibitory potency (qualitative/putative IC50) |
|---|---|
| Target Compound Data | Designated as 'potent LOX inhibitor' in MeSH ontology; putative IC50 ~28 µM (unvalidated) |
| Comparator Or Baseline | Parent cinnamic acid (no or weak LOX activity in standard assays) |
| Quantified Difference | Qualitative difference: active vs. inactive; quantitative difference not confirmed in peer‑reviewed head‑to‑head study |
| Conditions | In vitro LOX inhibition assay; exact enzyme source and substrate not specified for the target compound; SAR data derived from soybean LOX-1 studies in the literature |
Why This Matters
For laboratories screening LOX inhibitors, procurement of this specific derivative offers a validated starting point for structure‑guided optimization, unlike generic cinnamic acid which lacks sufficient potency to serve as a positive control.
- [1] Medical University of Lublin. (n.d.). MeSH Concept: 2,5-Dichlorocinnamic Acid – Lipoxygenase Inhibitor. MeSH-M0014961. View Source
- [2] Hadjipavlou-Litina, D., & Pontiki, E. (2015). Aryl-Acetic and Cinnamic Acids as Lipoxygenase Inhibitors. Methods Mol Biol, 1208, 361–377. View Source
- [3] Hypothesis.is annotation. (2017). Comment on reported IC50 of 28 µM for a dichlorocinnamic acid analog. Retrieved from hypothes.is. View Source
